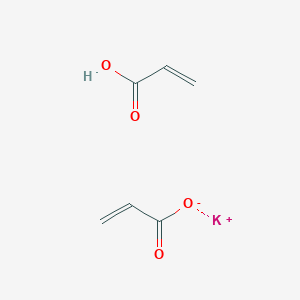

Potassium;prop-2-enoate;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium prop-2-enoate (C₃H₃KO₂) is the potassium salt of prop-2-enoic acid (acrylic acid, C₃H₄O₂). Prop-2-enoic acid is a carboxylic acid with a vinyl group, making it reactive and highly soluble in water. Its conjugate base, potassium prop-2-enoate, is an ionic compound with applications in polymer synthesis, water treatment, and as a buffering agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;prop-2-enoate;prop-2-enoic acid is typically synthesized through the polymerization of acrylic acid in the presence of potassium hydroxide. The reaction involves the following steps:

Monomer Preparation: Acrylic acid is prepared through the oxidation of propylene.

Polymerization: The acrylic acid monomers are polymerized using a free-radical initiator such as potassium persulfate. The reaction is carried out in an aqueous solution at elevated temperatures.

Neutralization: The resulting polyacrylic acid is partially neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and monomer concentration. The final product is often dried and ground into a fine powder for ease of use in various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;prop-2-enoate;prop-2-enoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The polymer can hydrolyze in the presence of water, breaking down into its monomeric units.

Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene, resulting in a three-dimensional network that enhances its water-absorbing properties.

Neutralization: The carboxylic acid groups in the polymer can be neutralized with bases such as sodium hydroxide or calcium hydroxide.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Cross-linking: Divinylbenzene, elevated temperatures.

Neutralization: Sodium hydroxide, calcium hydroxide, room temperature.

Major Products Formed

Hydrolysis: Acrylic acid monomers.

Cross-linking: Cross-linked polyacrylate.

Neutralization: Neutralized polyacrylate salts.

Scientific Research Applications

Chemistry

Potassium prop-2-enoate is utilized as a superabsorbent polymer in various chemical processes. Its ability to absorb large quantities of water makes it ideal for applications in agriculture and environmental science.

Biology

In biological research, this compound serves as a key component in the development of hydrogels for tissue engineering and drug delivery systems. Its biocompatibility allows for safe interaction with biological tissues.

Medicine

Potassium prop-2-enoate is used in:

- Wound dressings : Its moisture-retaining properties help maintain an optimal healing environment.

- Controlled-release formulations : It allows for gradual release of therapeutic agents.

Industry

The compound finds applications in:

- Agriculture : As a soil conditioner, it improves soil water retention.

- Personal care products : It is used in diapers and sanitary napkins due to its high absorption capacity.

Case Studies

-

Agricultural Application

- A study demonstrated that potassium prop-2-enoate significantly improved soil moisture retention, leading to enhanced plant growth during drought conditions. The polymer retained up to 300 times its weight in water, providing a sustainable solution for arid regions.

-

Biomedical Research

- In a clinical trial involving wound healing, patients treated with potassium prop-2-enoate-based dressings showed faster recovery times compared to traditional dressings. The hydrophilic nature of the polymer facilitated optimal moisture levels, reducing infection rates.

-

Environmental Science

- Potassium prop-2-enoate has been employed as a flocculant in wastewater treatment processes, effectively removing suspended particles and improving water clarity. Its ability to form complexes with metal ions enhances its utility in environmental remediation efforts.

Mechanism of Action

The primary mechanism of action of potassium;prop-2-enoate;prop-2-enoic acid is its ability to absorb and retain large amounts of water. This is due to the presence of carboxylate groups in the polymer, which attract and bind water molecules through hydrogen bonding and ionic interactions. The cross-linked structure of the polymer further enhances its water retention capacity by creating a network that traps water within its matrix.

Comparison with Similar Compounds

Key Properties :

- Prop-2-enoic acid: Melting point: 13°C; boiling point: 141°C; pKa ≈ 4.23. It is corrosive and readily undergoes polymerization .

- Potassium prop-2-enoate: High solubility in water; used in the production of superabsorbent polymers and detergents .

Ionic Derivatives: Salts of Prop-2-enoic Acid

Key Differences :

- Cation size and charge density influence solubility and thermal stability. Sodium salts are preferred for superabsorbents due to rapid hydration, while potassium salts enhance electrolyte stability in polymers .

Ester Derivatives

Esterification of prop-2-enoic acid introduces hydrophobic alkyl/aryl groups, altering physicochemical properties:

Key Observations :

- logP increases with longer alkyl chains (e.g., octadecyl ester: logP 7.2), enhancing hydrophobicity for lubricants .

- Aromatic esters (e.g., nitrophenyl derivative) exhibit electronic effects , influencing reactivity in synthesis .

Polymeric Derivatives

Copolymers of prop-2-enoic acid and its esters are widely used in industrial applications:

Functional Insights :

- Carboxylic acid groups in copolymers enable pH-dependent swelling, critical for drug delivery systems .

- Alkyl esters impart flexibility and reduce glass transition temperatures (Tg), enhancing adhesive properties .

Substituted Prop-2-enoic Acid Derivatives

Functional group substitutions significantly alter bioactivity and stability:

Notable Trends:

- Hydroxyl and amino groups improve water solubility but may reduce thermal stability due to hydrogen bonding .

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity, facilitating nucleophilic reactions .

Biological Activity

Potassium propionate, the potassium salt of propionic acid, is widely recognized for its antimicrobial properties and various biological activities. This article delves into its biological effects, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Potassium propionate has the chemical formula C₃H₅O₂K and is often used as a food preservative due to its ability to inhibit the growth of mold and certain bacteria. It is particularly effective in preserving baked goods and dairy products.

Antimicrobial Activity

Inhibition of Bacterial Growth

Research indicates that potassium propionate exhibits significant antibacterial activity. In a study evaluating various potassium preservatives, potassium propionate demonstrated a minimum inhibitory concentration (MIC) ranging from 6.25 mg/ml to 100 mg/ml against several bacterial species. This activity was notably less potent than that of potassium benzoate but comparable to potassium nitrate .

Fungicidal Properties

Potassium propionate has also been shown to possess fungicidal properties. A study highlighted its effectiveness against Phytophthora infestans, with complete inhibition observed at concentrations of 150 mg/L or higher . This suggests potential applications in agricultural settings to manage fungal diseases.

Effects on Metabolism

Glucose Metabolism

Recent studies have investigated the effects of propionic acid on glucose metabolism. Propionic acid administration has been linked to increased levels of glucagon and norepinephrine, which are critical in glucose production and regulation. In human trials, ingestion of calcium propionate resulted in significant increases in endogenous glucose production (EGP) and insulin resistance .

Impact on Weight and Insulin Sensitivity

Long-term consumption of propionic acid has been associated with gradual weight gain and increased fat mass in animal models, indicating its role as a metabolic disruptor . This raises questions about its safety and implications for dietary intake.

Case Studies

- Dairy Cow Nutrition

- Cell Division Inhibition

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium prop-2-enoate, and how can purity be ensured?

Potassium prop-2-enoate (acrylate) is typically synthesized via neutralization of prop-2-enoic acid (acrylic acid) with potassium hydroxide. To ensure purity:

- Use stoichiometric titration to confirm complete neutralization.

- Purify via recrystallization in ethanol-water mixtures, leveraging the compound’s solubility differences .

- Validate purity using ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) for potassium quantification .

Table 1: Synthesis Methods and Purity Validation

| Method | Yield (%) | Purity Technique | Key Reference |

|---|---|---|---|

| Neutralization (KOH) | 85–92 | IC, ICP-MS | |

| Solvent-free copolymerization | 75–80 | HPLC |

Q. Which analytical techniques are most effective for quantifying potassium in acrylate polymers?

- Gravimetric analysis : Precipitation as potassium perchlorate in alcoholic solutions (historical method with 95–98% accuracy) .

- Modern methods : Flame atomic absorption spectroscopy (FAAS) or ICP-MS, offering ppm-level sensitivity .

- For polymer matrices, acid digestion followed by ICP-MS is recommended to avoid interference from organic components .

Q. How can hydrogen bonding patterns in potassium acrylate crystals be experimentally studied?

- Use single-crystal X-ray diffraction (SCXRD) with software like SHELXL for refinement .

- Analyze hydrogen-bonding networks using graph-set analysis (e.g., Etter’s formalism) to categorize motifs like R₁²(6) rings .

- Complement with FT-IR spectroscopy to identify O–H stretching frequencies (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can inconsistencies in spectroscopic data for prop-2-enoic acid copolymers be resolved?

- Multi-technique validation : Combine ¹H/¹³C NMR, MALDI-TOF MS, and SCXRD to cross-verify copolymer composition and branching .

- Address contradictions using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Example: Discrepancies in NMR integration ratios may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .

Q. What strategies optimize the thermodynamic stability of prop-2-enoate derivatives in high-temperature applications?

- Thermal analysis : Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and degradation onset.

- Stabilization approaches : Introduce cross-linking agents (e.g., methyl methacrylate) to enhance thermal resistance .

Table 2: Thermodynamic Parameters for Prop-2-enoate Derivatives

| Compound | Tg (°C) | Degradation Onset (°C) | Method | Reference |

|---|---|---|---|---|

| Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate | 112 | 245 | DSC | |

| Potassium acrylate copolymer | 89 | 220 | TGA |

Q. How can computational methods validate crystallographic data for potassium prop-2-enoate complexes?

- Refine SCXRD data using SHELXL, which supports twinning corrections and anisotropic displacement parameters .

- Simulate hydrogen-bonding energetics with density functional theory (DFT) to verify observed intermolecular interactions .

- Visualize molecular packing with ORTEP-3 for Windows to assess steric hindrance and lattice stability .

Q. What experimental designs mitigate polymerization instability during prop-2-enoic acid synthesis?

- Inhibitors : Add hydroquinone (200–500 ppm) to suppress premature radical polymerization .

- Temperature control : Conduct reactions under nitrogen at 5–10°C to reduce radical initiation .

- Monitor kinetics via real-time Raman spectroscopy to detect oligomer formation .

Q. Methodological Considerations

- Data contradiction analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables in copolymer studies (e.g., comparing cross-linker efficacy) .

- High-throughput crystallography : Use SHELXC/D/E pipelines for rapid phase determination in complex salt forms .

Q. Key Challenges in Advanced Research

Properties

CAS No. |

9003-02-5 |

|---|---|

Molecular Formula |

C6H7KO4 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

potassium;prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |

InChI Key |

OESICJXHUIMSJC-UHFFFAOYSA-M |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.